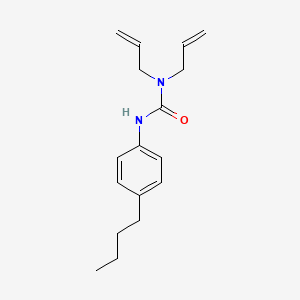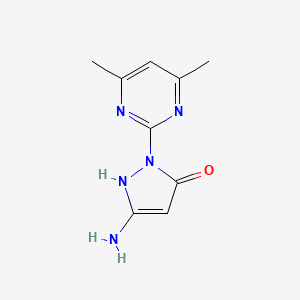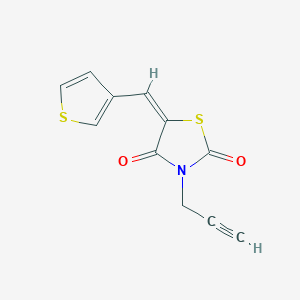![molecular formula C11H18N2O3S2 B5439815 N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide](/img/structure/B5439815.png)
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide, also known as DMTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In particular, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. By inhibiting histone deacetylases, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide may alter the expression of genes involved in various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to have a range of biochemical and physiological effects, depending on the specific application and experimental conditions. In medicinal chemistry, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as to reduce inflammation and inhibit fungal growth. In materials science, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used to improve the conductivity and stability of polymers and organic semiconductors. In organic synthesis, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a reagent to facilitate various chemical reactions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in lab experiments is its versatility and ease of use. N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide can be synthesized relatively easily and is stable under a wide range of conditions, making it a convenient reagent for various chemical reactions. Additionally, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been shown to have a range of potential applications in various fields, making it a promising compound for future research.
However, there are also some limitations associated with the use of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in lab experiments. One of the main limitations is its potential toxicity, particularly at high concentrations. Additionally, the exact mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide is not fully understood, which can make it difficult to interpret experimental results and design new experiments.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide. One area of interest is the development of new anticancer drugs based on N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide and related compounds. Another area of interest is the use of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide as a dopant for organic semiconductors, which could lead to the development of new materials for electronic devices. Additionally, the mechanism of action of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide could be further investigated to better understand its potential applications in various fields.
Synthesemethoden
The synthesis of N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide involves the reaction of 5-ethylthiophene-3-carboxylic acid with thionyl chloride, followed by the addition of N,N-dimethylamine and sodium sulfite. The resulting product is then purified by recrystallization to obtain N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide in its pure form.
Wissenschaftliche Forschungsanwendungen
N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been investigated for its anticancer, anti-inflammatory, and antifungal activities. In materials science, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a precursor for the synthesis of conductive polymers and as a dopant for organic semiconductors. In organic synthesis, N-{2-[(dimethylamino)sulfonyl]ethyl}-5-ethylthiophene-3-carboxamide has been used as a reagent for the synthesis of various compounds, including heterocycles and amino acids.
Eigenschaften
IUPAC Name |
N-[2-(dimethylsulfamoyl)ethyl]-5-ethylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3S2/c1-4-10-7-9(8-17-10)11(14)12-5-6-18(15,16)13(2)3/h7-8H,4-6H2,1-3H3,(H,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVOZYIYSQSPELL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CS1)C(=O)NCCS(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[2-(dimethylamino)ethyl]-5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5439750.png)
![4-[3-methyl-5-(phenoxymethyl)-2-furoyl]-2-(trifluoromethyl)morpholine](/img/structure/B5439756.png)
![(2S*,4S*,5R*)-5-(4-chlorophenyl)-1,2-dimethyl-4-[(4-methylpiperazin-1-yl)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B5439767.png)


![1-[(2-methyl-4,5,6,7-tetrahydro-1-benzofuran-3-yl)carbonyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5439794.png)
![1-(2,3-dimethylphenyl)tetrahydro-1H-thieno[3,4-b]pyrrol-2(3H)-one 5,5-dioxide](/img/structure/B5439806.png)
![3-ethyl-6-iodo-2-[(2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene)methyl]-4(3H)-quinazolinone](/img/structure/B5439811.png)
![3-chloro-4-[2-(4-morpholinyl)-2-oxoethoxy]-N-propylbenzenesulfonamide](/img/structure/B5439821.png)
![1'-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5439830.png)


